4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole
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Overview
Description
4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a sulfonyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiazepane ring through a cyclization reaction involving a suitable precursor. The isoxazole ring can be introduced via a cycloaddition reaction, and the sulfonyl group is typically added through a sulfonation reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may be used in the study of biological processes, particularly those involving sulfur-containing compounds or heterocyclic rings.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives, sulfonyl-containing compounds, and isoxazole derivatives. Examples include:
- 7-(2-Chlorophenyl)-1,4-thiazepane
- 3,5-Dimethylisoxazole
- Sulfonylureas
Uniqueness
What sets 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole apart is the combination of these functional groups in a single molecule. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-11-16(12(2)22-18-11)24(20,21)19-8-7-15(23-10-9-19)13-5-3-4-6-14(13)17/h3-6,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJCKZOFHXDKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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